molecular formula C25H28O5 B11147305 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

Cat. No.: B11147305
M. Wt: 408.5 g/mol
InChI Key: RFPQAWZBNZNOIH-UHFFFAOYSA-N
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Description

3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromenone core substituted with hexyl, dimethyl, and methoxybenzoate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves multiple steps. One common approach is the condensation of 4-methoxybenzoic acid with 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-ol under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine and chlorinating agents like thionyl chloride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The exact pathways and molecular targets can vary depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate apart from similar compounds is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxybenzoate group, in particular, may enhance its ability to interact with certain biological targets, making it a compound of interest in medicinal chemistry.

Properties

Molecular Formula

C25H28O5

Molecular Weight

408.5 g/mol

IUPAC Name

(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl) 4-methoxybenzoate

InChI

InChI=1S/C25H28O5/c1-5-6-7-8-9-21-16(2)20-14-15-22(17(3)23(20)30-25(21)27)29-24(26)18-10-12-19(28-4)13-11-18/h10-15H,5-9H2,1-4H3

InChI Key

RFPQAWZBNZNOIH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C)OC1=O)C

Origin of Product

United States

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